molecular formula C19H18F3N3O3S B2762875 4-[3-[[3-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]sulfonylbenzonitrile CAS No. 2380010-84-2

4-[3-[[3-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]sulfonylbenzonitrile

Cat. No. B2762875
CAS RN: 2380010-84-2
M. Wt: 425.43
InChI Key: PWCRVIIFINPFNH-UHFFFAOYSA-N
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Description

The compound “4-[3-[[3-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]sulfonylbenzonitrile” is a complex organic molecule. It contains a trifluoromethyl group attached to a pyridin-2-yl group, which is further connected to a piperidin-1-yl group via an oxymethyl bridge. The piperidin-1-yl group is attached to a sulfonylbenzonitrile group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups. The trifluoromethyl group is a strong electron-withdrawing group, which would impact the electronic properties of the molecule. The pyridin-2-yl and piperidin-1-yl groups are both nitrogen-containing heterocycles, which could participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethyl group could increase the compound’s lipophilicity, potentially affecting its solubility and stability. The nitrogen-containing heterocycles could also impact the compound’s basicity .

Mechanism of Action

The mechanism of action of this compound is not clear without specific biological or pharmacological studies. If this compound is intended to be a drug, its mechanism of action would depend on its specific molecular targets in the body .

Future Directions

The future research directions for this compound would depend on its intended use. If it’s being studied as a potential drug, future research could involve in-depth pharmacological studies to determine its efficacy and safety. If it’s being used in materials science or another field, future research could focus on understanding its physical and chemical properties in more detail .

properties

IUPAC Name

4-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]sulfonylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3N3O3S/c20-19(21,22)17-4-1-9-24-18(17)28-13-15-3-2-10-25(12-15)29(26,27)16-7-5-14(11-23)6-8-16/h1,4-9,15H,2-3,10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWCRVIIFINPFNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C#N)COC3=C(C=CC=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[3-({[3-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]sulfonyl}benzonitrile

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